BenchChemオンラインストアへようこそ!

3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione

Metabolic disease GLP-1 receptor agonism Drug target selectivity

Select CAS 748778-09-8 for metabolic disease screening, not generic antifungal triazolethiones. It is uniquely annotated in NAFLDkb as a GLP1R agonist and XBP1 inhibitor, a profile absent from close analogs. The N-4 6-methylheptan-2-yl chain and C-3 4-ethylphenoxymethyl group confer LogP ~5.9 and Fsp³ 0.58, making it a superior sp³-rich probe for ADME-liability and target-selectivity studies. Available at 95% purity with non-hazardous shipping.

Molecular Formula C19H29N3OS
Molecular Weight 347.52
CAS No. 748778-09-8
Cat. No. B2425627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
CAS748778-09-8
Molecular FormulaC19H29N3OS
Molecular Weight347.52
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)CCCC(C)C
InChIInChI=1S/C19H29N3OS/c1-5-16-9-11-17(12-10-16)23-13-18-20-21-19(24)22(18)15(4)8-6-7-14(2)3/h9-12,14-15H,5-8,13H2,1-4H3,(H,21,24)
InChIKeyGCWFBJNERWTBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione (CAS 748778-09-8): A Structurally Distinct Triazolethione for Targeted Screening


3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione (CAS 748778-09-8) is a synthetic 1,2,4-triazole-5-thione derivative classified as an aromatic ether [1]. With a molecular weight of 347.5 g/mol and a calculated LogP of 5.5–5.95, this compound bears a distinctive 6-methylheptan-2-yl branched alkyl chain at the N-4 position and a 4-ethylphenoxymethyl substituent at the 3-position [2]. Unlike the majority of triazolethiones explored as agricultural fungicides targeting CYP51, this compound is annotated in the NAFLDkb knowledge base as a GLP-1 receptor (GLP1R) agonist and XBP1 inhibitor, suggesting a divergent pharmacological profile relevant to metabolic disease research [3].

Why Generic 1,2,4-Triazole-5-Thiones Cannot Substitute for CAS 748778-09-8 in Focused Screening


Substituting a generic triazolethione for CAS 748778-09-8 without considering the unique N-4 and C-3 substituents carries a high risk of mistargeting biological activity. The 6-methylheptan-2-yl branched alkyl chain at N-4, which is shared by only a narrow sub-series of triazolethiones (e.g., CAS 748777-78-8, 748777-76-6), markedly increases lipophilicity and alters molecular shape compared to N-4 phenyl or cyclohexyl analogs [1]. Critically, the combination of this N-4 substituent with the 4-ethylphenoxymethyl group at C-3 has been specifically linked in annotated databases to GLP1R agonism and XBP1 inhibition, a target engagement profile not shared by structurally close compounds bearing sulfonamide or methoxyphenyl substituents at the corresponding position [2]. Therefore, interchangeability within this class is precluded by both altered physicochemical properties and divergent annotated target profiles.

Product-Specific Quantitative Differentiation Evidence for CAS 748778-09-8 Against Its Closest Structural Analogs


Target Profile Divergence: GLP1R Agonism and XBP1 Inhibition vs. Classical CYP51 Antifungal Activity

In the NAFLDkb knowledge base, CAS 748778-09-8 is annotated as an agonist of the glucagon-like peptide 1 receptor (GLP1R) and an inhibitor of X-box-binding protein 1 (XBP1) [1]. This target profile contrasts sharply with the established mechanism of 1,2,4-triazole-5-thiones, which typically inhibit fungal lanosterol 14α-demethylase (CYP51) in crop protection applications [2]. No GLP1R or XBP1 activity has been reported for the closest structural analogs, such as 3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (CHEBI:112917) or N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS 748777-78-8), which share the core scaffold but lack the specific 4-ethylphenoxymethyl moiety at C-3 [3].

Metabolic disease GLP-1 receptor agonism Drug target selectivity

Lipophilicity Differentiation: Elevated LogP of CAS 748778-09-8 Relative to N-4 Phenyl and Cyclohexyl Analogs

The calculated LogP of CAS 748778-09-8 is 5.95 (XLogP3: 5.5), driven primarily by the 6-methylheptan-2-yl branched alkyl chain at N-4 . Three closely related 1,2,4-triazole-5-thiones identified via ChEBI similarity search (Tanimoto ≥ 0.73) all possess lower LogP values: 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione (CHEBI:120784, Tanimoto 0.9, MW 303.4); 3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (CHEBI:112917, Tanimoto 0.76, MW 297.4); and 3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione (CHEBI:116721, Tanimoto 0.74, MW 311.4) [1]. While explicit LogP values for these comparators are not consolidated in a single source, their lower molecular weight and reduced alkyl chain content are structurally consistent with significantly lower lipophilicity. This difference in LogP (>1.5–2.0 log units estimated) directly impacts membrane partitioning, plasma protein binding, and nonspecific binding profiles.

Lipophilicity ADME Membrane permeability

Fractional Saturation (Fsp3) Advantage: Enhanced Three-Dimensionality vs. Flat N-4 Aromatic Analogs

CAS 748778-09-8 exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 0.58, indicating a high degree of three-dimensional saturation . This value substantially exceeds the Fsp3 of planar N-4 phenyl-substituted analogs such as 3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (CHEBI:112917), which has an estimated Fsp3 of approximately 0.19 (3 sp3 carbons out of 16 total carbons). The higher Fsp3 of the target compound is conferred by the 6-methylheptan-2-yl branched alkyl chain at N-4. Higher Fsp3 has been correlated with improved clinical success rates, reduced off-target promiscuity, and enhanced aqueous solubility in drug discovery campaigns, making this compound a more attractive lead-like starting point for medicinal chemistry programs targeting metabolic or inflammatory pathways [1].

Molecular complexity Drug-likeness Fsp3

Unique 4-Ethylphenoxymethyl C-3 Substituent: Differentiation from Benzenesulfonamide-Substituted Analogs Sharing the Same N-4 Chain

The target compound features a 4-ethylphenoxymethyl group at C-3, distinguishing it from the two closest analogs that share the identical 6-methylheptan-2-yl N-4 substituent but carry benzenesulfonamide groups at C-3: N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS 748777-78-8, MW 479.05) and N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS 748777-76-6, MW 474.64) . While the sulfonamide analogs have been catalogued as potential antimicrobial and anti-inflammatory agents, the target compound is the only member of this C-3 phenoxymethyl sub-series annotated with GLP1R agonist activity [1]. The C-3 4-ethylphenoxymethyl group also reduces molecular weight by ~130 Da compared to the sulfonamide analogs, improving ligand efficiency metrics.

Structure-activity relationship C-3 substituent Triazolethione scaffold

Commercial Availability and Purity: Standardized 95% Purity Grade Suited for Reproducible Screening

CAS 748778-09-8 is available from multiple independent vendors (AKSci, Fluorochem, CymitQuimica) at a standardized minimum purity of 95% . In contrast, the closest benzenesulfonamide analogs (CAS 748777-78-8 and 748777-76-6) are listed by fewer suppliers, and their purity specifications are less consistently documented in publicly accessible technical datasheets. The target compound's availability at 95% purity with documented storage conditions (long-term storage in a cool, dry place) and transport classification (non-hazardous) provides a procurement-ready option for screening programs requiring batch-to-batch reproducibility .

Procurement Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for CAS 748778-09-8 Based on Quantitative Differentiation Evidence


Focused Screening for Non-Classical Triazole Pharmacology: GLP1R Agonist Discovery Programs

This compound is uniquely suited for screening campaigns directed at metabolic disease targets, specifically GLP1R agonism and XBP1 inhibition, as annotated in the NAFLDkb knowledge base [1]. Unlike typical triazolethiones screened for antifungal CYP51 inhibition, this compound offers a pre-annotated entry point into type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) pharmacology. Procurement for this use case is justified by the target annotation, which is absent from all close structural analogs [2].

Structure-Activity Relationship (SAR) Exploration of the N-4 Branched Alkyl Chain in Triazolethione Scaffolds

The 6-methylheptan-2-yl group at N-4 is a key structural feature shared only with a handful of catalogued triazolethiones (e.g., CAS 748777-78-8, 748777-76-6) [1]. This compound serves as a critical SAR probe for systematically varying the C-3 substituent (4-ethylphenoxymethyl) while holding the N-4 branched alkyl chain constant, enabling the deconvolution of N-4 vs. C-3 contributions to lipophilicity (LogP 5.95) and target selectivity [2].

Lead-Likeness Optimization Studies Leveraging High Fractional Saturation (Fsp3 0.58)

With an Fsp3 of 0.58—more than three times that of planar N-4 phenyl analogs—this compound is an ideal candidate for medicinal chemistry programs that prioritize three-dimensional molecular complexity and reduced aromatic ring count as strategies to improve aqueous solubility and lower attrition rates [1]. Its procurement supports hit-to-lead campaigns that benchmark the impact of sp3-rich substituents on ADME and off-target liability profiles [2].

Formulation and Biophysical Profiling of High-LogP Heterocycles for Membrane Partitioning Studies

The elevated LogP (5.5–5.95) of this compound makes it a suitable tool compound for studying the relationship between lipophilicity and membrane permeability, nonspecific binding, and phospholipidosis risk within the 1,2,4-triazole-5-thione chemotype [1]. This application is supported by the compound's reliable multi-vendor availability at 95% purity and documented non-hazardous transport classification, facilitating shipment to biophysical screening laboratories [2].

Quote Request

Request a Quote for 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.